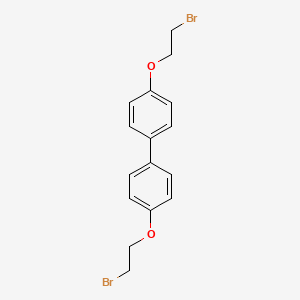

4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl

Description

Contextual Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic Chemistry and Materials Science

Biphenyl scaffolds are a cornerstone in modern organic chemistry and materials science, valued for their unique structural and electronic properties. rsc.org These frameworks, consisting of two connected phenyl rings, serve as the fundamental backbone in a vast array of molecules, including medicinally active compounds, natural products, and commercial drugs. rsc.orgbohrium.com The biphenyl unit's rigidity and well-defined geometry are crucial in designing molecules with specific shapes and functionalities.

In materials science, the biphenyl motif is integral to the development of advanced functional materials. Derivatives of biphenyl are key components in the production of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgwikipedia.orgroyalsocietypublishing.org The stability of the biphenyl structure contributes to the durability and performance of these materials. rsc.org Furthermore, the ability to functionalize the biphenyl core allows for the fine-tuning of its electronic and physical properties, making it an essential building block for creating materials with tailored characteristics for a variety of high-tech applications. researchgate.net

Overview of Bromoethoxy Functional Groups in Synthetic Strategy and Their Reactive Potential

In the realm of synthetic organic chemistry, functional groups dictate the reactivity and chemical behavior of a molecule. solubilityofthings.comlibretexts.orgmsu.edu The bromoethoxy group, which consists of an ethoxy linker with a terminal bromine atom (-OCH₂CH₂Br), is a particularly useful functional group in synthetic strategies. The key to its utility lies in the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. solubilityofthings.com This reactivity allows for the facile introduction of a wide variety of other functional groups by reacting the bromoethoxy-containing molecule with different nucleophiles.

The bromoethoxy group is strategically employed to build larger, more complex molecular architectures. It acts as a reactive handle, enabling the extension of a molecular core by two carbon atoms and subsequent attachment of another molecular fragment. researchgate.net This capability is fundamental in polymer chemistry for chain extension and in medicinal chemistry for linking different pharmacophores. The use of such reactive groups is a common tactic in multi-step synthesis, where certain parts of a molecule are temporarily modified or "protected" to allow reactions to occur selectively at other sites. wiley.comlabinsights.nlorganic-chemistry.org Brominated organic compounds are widely recognized as versatile intermediates for creating new carbon-carbon and carbon-heteroatom bonds, making the bromoethoxy group a powerful tool for synthetic chemists. researchgate.net

Rationale for Dedicated Investigation of 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl as a Versatile Molecular Synthon

The dedicated investigation of this compound is justified by its identity as a highly versatile molecular synthon, a building block used to create larger molecules. This compound synergistically combines the desirable attributes of the biphenyl core with the strategic reactivity of the bromoethoxy functional groups. The rigid, linear structure imparted by the 4,4'-substituted biphenyl scaffold is particularly advantageous for creating materials with ordered structures, such as liquid crystals and certain polymers.

The presence of two bromoethoxy groups, one at each end of the linear biphenyl core, makes this compound an ideal monomer or cross-linking agent. It can react at both ends to form long-chain polymers or to connect different polymer chains, imparting rigidity and specific thermal or electronic properties to the resulting material. The reactive nature of the carbon-bromine bond allows for its conversion into a multitude of other functionalities through nucleophilic substitution, opening pathways to a diverse range of derivative compounds. This adaptability makes this compound a valuable intermediate for researchers aiming to design and synthesize novel functional materials with precisely controlled molecular architectures.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆Br₂O₂ |

| Molecular Weight | 400.1 g/mol |

| CAS Number | 39800-60-7 |

| Monoisotopic Mass | 397.95170 |

| Topological Polar Surface Area | 18.5 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Complexity | 221 |

| (Data sourced from Guidechem) guidechem.com |

Structure

3D Structure

Properties

CAS No. |

39800-60-7 |

|---|---|

Molecular Formula |

C16H16Br2O2 |

Molecular Weight |

400.10 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-4-[4-(2-bromoethoxy)phenyl]benzene |

InChI |

InChI=1S/C16H16Br2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,9-12H2 |

InChI Key |

ZEIGAFQNBKSLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OCCBr)OCCBr |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 4,4 Bis 2 Bromoethoxy 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the biphenyl (B1667301) core and the aliphatic protons of the two bromoethoxy side chains. Due to the molecule's symmetry, the two bromoethoxy groups are chemically equivalent, as are the two phenyl rings.

The biphenyl core features a para-substituted pattern. The aromatic protons on each ring are chemically non-equivalent but magnetically coupled, giving rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the ether linkage (H-2, H-6, H-2', H-6') are expected to resonate at a different chemical shift than the protons meta to the ether linkage (H-3, H-5, H-3', H-5'). rsc.orgrsc.org The electron-donating nature of the ether oxygen would typically shift these signals upfield relative to unsubstituted biphenyl. rsc.org

The two methylene (B1212753) groups (-O-CH₂-CH₂-Br) in the bromoethoxy chains are distinct. The methylene group attached to the oxygen atom (-O-CH₂) is deshielded by the electronegative oxygen, while the other methylene group (-CH₂-Br) is deshielded by the bromine atom. This results in two triplets, as each methylene group is coupled to the adjacent one. The signal for -O-CH₂- is expected to be downfield from the -CH₂-Br signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Aromatic Protons (H-2, 6, 2', 6') | ~7.5 | Doublet |

| Aromatic Protons (H-3, 5, 3', 5') | ~7.0 | Doublet |

| Methylene Protons (-O-CH₂) | ~4.3 | Triplet |

| Methylene Protons (-CH₂-Br) | ~3.7 | Triplet |

Note: Predicted values are based on analyses of similar structures such as 4,4'-dimethoxybiphenyl and 1-bromo-2-(2-methoxyethoxy)ethane. rsc.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, only eight distinct carbon signals are anticipated: four for the aromatic carbons and two for the aliphatic carbons of the bromoethoxy chains.

The biphenyl core will exhibit signals for the carbon directly attached to the ether oxygen (C-4, C-4'), the carbon linking the two phenyl rings (C-1, C-1'), and the two types of aromatic CH carbons (C-2,6,2',6' and C-3,5,3',5'). rsc.org The carbon atom attached to the bromoethoxy group (C4/C4') is expected to have the most downfield shift among the aromatic carbons due to the deshielding effect of the oxygen atom. researchgate.net

The two aliphatic carbons of the bromoethoxy chain will appear in the upfield region of the spectrum. The carbon atom bonded to oxygen (-O-CH₂) will be at a lower field (more deshielded) than the carbon atom bonded to bromine (-CH₂-Br).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-4' (Ar-O) | ~158 |

| C-1, C-1' (Ar-Ar) | ~133 |

| C-2, C-6, C-2', C-6' (Ar-H) | ~128 |

| C-3, C-5, C-3', C-5' (Ar-H) | ~115 |

| -O-CH₂ | ~69 |

| -CH₂-Br | ~30 |

Note: Predicted values are based on spectral data for analogous compounds like 4,4'-dimethoxybiphenyl and 4,4'-dihydroxybiphenyl (B160632). rsc.orgnih.govspectrabase.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is employed to determine the molecular weight and study the fragmentation patterns of this compound. The presence of two bromine atoms in the molecule results in a highly characteristic isotopic pattern for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org Consequently, a molecule containing two bromine atoms will exhibit three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. youtube.com This distinct pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.

The fragmentation of the molecule under electron ionization (EI) would likely involve the cleavage of the ether linkages and the loss of the bromoethoxy side chains.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₆H₁₆Br₂O₂ allows for unambiguous confirmation of the compound's identity.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆Br₂O₂ |

| Nominal Mass | 428 Da |

| Calculated Exact Mass ([M]⁺, C₁₆H₁₆⁷⁹Br₂O₂) | 429.9568 Da |

| Isotopic Pattern ([M]⁺:[M+2]⁺:[M+4]⁺) | ~1:2:1 |

Note: The presence of the characteristic 1:2:1 isotopic cluster is a key identifier for compounds containing two bromine atoms. youtube.comulethbridge.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorptions corresponding to the C-O-C stretching of the ether linkages, C-Br stretching of the alkyl halide, aromatic C=C stretching, and aromatic C-H stretching. libretexts.orgnist.govresearchgate.net Specifically, the aryl ether C-O bond typically shows a strong, sharp absorption band. wpmucdn.com The C-Br stretching vibration appears in the fingerprint region at lower wavenumbers. orgchemboulder.com

Raman spectroscopy provides complementary information. The symmetric vibrations of the biphenyl ring system, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. researchgate.net The inter-ring C-C stretching mode of the biphenyl core is a characteristic Raman band. acs.orgacs.org

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100-3000 | IR/Raman | Medium |

| Aliphatic C-H Stretch | 3000-2850 | IR/Raman | Strong |

| Aromatic C=C Stretch | 1610-1580, 1500-1450 | IR/Raman | Medium-Strong |

| Inter-ring C-C Stretch | ~1285 | Raman | Strong |

| Aryl C-O-C Stretch (asymmetric) | 1270-1230 | IR | Strong |

| Alkyl C-O-C Stretch | 1150-1085 | IR | Strong |

| C-Br Stretch | 690-515 | IR/Raman | Medium-Strong |

| Para-substitution C-H "oop" bend | 860-800 | IR | Strong |

Note: Wavenumbers are based on typical ranges for functional groups and data from analogous structures like 4,4'-dihydroxybiphenyl and other substituted biphenyls. libretexts.orgnist.govwpmucdn.comorgchemboulder.comacs.orgspecac.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the π-conjugated system of the biphenyl core.

The UV-Vis spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the biphenyl chromophore. Biphenyl itself exhibits a strong π→π* transition. researchgate.net The presence of the electron-donating alkoxy groups at the para positions typically causes a bathochromic (red) shift of this absorption maximum compared to unsubstituted biphenyl.

Fluorescence spectroscopy can reveal information about the molecule's ability to emit light after electronic excitation. Biphenyl and many of its derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence of 4,4'-dihydroxybiphenyl, a related compound, has been studied, showing emission that corresponds to its electronic structure. nih.govnih.gov It is anticipated that this compound will also exhibit fluorescence, with excitation and emission wavelengths influenced by the electronic nature of the biphenyl ether system. The emission spectrum is generally a mirror image of the absorption band and occurs at a longer wavelength (Stokes shift). aatbio.com

Table 5: Predicted Electronic Spectroscopy Data for this compound

| Parameter | Predicted Value |

| UV-Vis Absorption Maximum (λmax) | ~260-270 nm |

| Molar Absorptivity (ε) | High (characteristic of π→π* transitions) |

| Fluorescence Excitation Maximum (λex) | Corresponds to λmax |

| Fluorescence Emission Maximum (λem) | > 270 nm |

Note: Predicted values are based on UV-Vis and fluorescence data for biphenyl, 4,4'-dihydroxybiphenyl, and other alkoxy-substituted biphenyls. researchgate.netnih.govaatbio.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. fishersci.com For a compound like this compound, chromatographic methods are crucial for monitoring the progress of its synthesis, assessing its final purity, and isolating it from any unreacted starting materials or byproducts. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. chromatographyonline.com While this compound itself has a relatively high molecular weight (400.11 g/mol ) and a correspondingly low volatility, GC analysis can be invaluable for detecting volatile impurities that may be present in a sample. guidechem.com Such impurities could include residual solvents from the synthesis or more volatile precursors.

For the analysis of halogenated organic compounds, an Electron Capture Detector (ECD) is often employed due to its high sensitivity for electrophilic substances like those containing bromine. chromatographyonline.com Alternatively, coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of unknown components based on their mass spectra. researchgate.netscielo.br The separation of various polybrominated biphenyls (PBBs) has been extensively studied, typically utilizing capillary columns with non-polar or mid-polarity stationary phases. dioxin20xx.org

Table 1: Representative GC Conditions for Analysis of Brominated Aromatic Compounds This table presents typical conditions used for analyzing related brominated compounds, as specific GC methods for this compound are not readily available in the cited literature.

| Parameter | Setting |

|---|---|

| Column | DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Splitless |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Initial temp 100°C, ramp at 10-15 °C/min to 300°C, hold for 10 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temp. | 300 - 320 °C |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and purification of non-volatile or thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is the most common mode used for this class of compounds.

The separation is typically achieved on columns packed with silica (B1680970) particles chemically modified with C18 (octadecylsilane) or other non-polar functional groups. fishersci.com Biphenyl-functionalized stationary phases have also gained prominence as they offer alternative selectivity for aromatic compounds, stemming from π-π interactions between the analyte and the stationary phase. chromatographyonline.com A mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used as the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It provides not only the retention time of a compound but also its molecular weight and fragmentation pattern, which allows for unambiguous identification. For this compound, LC-MS is particularly useful due to the distinct isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster in its mass spectrum for the molecular ion [M]⁺, with peaks at [M], [M+2], and [M+4] in a theoretical intensity ratio of approximately 1:2:1. researchgate.net This pattern serves as a definitive confirmation of the presence of two bromine atoms in the molecule.

Table 2: Typical HPLC Parameters for the Separation of Polybrominated Biphenyls (PBBs) This table presents common parameters for separating related PBBs, illustrating a likely starting point for method development for this compound.

| Parameter | Setting |

|---|---|

| Column | C18 or Biphenyl phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 - 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₆H₁₆Br₂O₂)

| Mass (m/z) | Ion Composition | Relative Abundance (%) |

|---|---|---|

| 397.95 | C₁₆H₁₆(⁷⁹Br)₂O₂ | 51.3 |

| 399.95 | C₁₆H₁₆(⁷⁹Br)(⁸¹Br)O₂ | 100.0 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structural Determination

Single-crystal X-ray diffraction analysis, when a suitable high-quality crystal can be grown, yields the absolute three-dimensional structure of the molecule. This includes the determination of key conformational features, such as the dihedral (twist) angle between the two phenyl rings of the biphenyl core, which is influenced by the nature and size of the substituents at the 4 and 4' positions. pku.edu.cn The analysis also reveals how the molecules pack together in the crystal lattice, which is governed by intermolecular interactions.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk polycrystalline material. acs.org The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. PXRD is primarily used to identify the crystalline form of a compound, assess its bulk purity, and can be compared against a theoretical pattern calculated from single-crystal data to confirm phase identity.

While the crystal structure of this compound is not publicly documented in the searched literature, analysis of related structures provides insight into the data that would be obtained. For example, the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl (B188815) has been determined, providing a model for the type of structural information available from such an experiment. researchgate.net

Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Related Compound: 4,4'-Dimethoxy-1,1'-biphenyl This data is for a related biphenyl derivative and is presented to exemplify the type of information obtained from a single-crystal XRD study. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.93 Å, b = 15.58 Å, c = 5.98 Å |

| β = 100.10° | |

| Volume (V) | 1188 ų |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (inter-ring) | ~38° |

Reaction Mechanisms and Derivatization Pathways of 4,4 Bis 2 Bromoethoxy 1,1 Biphenyl

Reactivity Profiles of the Bromoethoxy Groups

The two 2-bromoethoxy groups are the primary sites for reactions aimed at chain extension, cross-linking, or the introduction of new functional moieties. The carbon-bromine bond is susceptible to both nucleophilic attack and radical cleavage.

Nucleophilic Substitution Reactions with Various Nucleophiles

The bromine atoms on the ethoxy chains are excellent leaving groups in nucleophilic substitution reactions. fiveable.me This reactivity is fundamental to the use of this compound as a monomer or cross-linking agent. The primary alkyl bromide structure favors the SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. organic-chemistry.org A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives.

Common nucleophilic substitution reactions include reactions with amines, alkoxides, and other electron-rich species. fiveable.me For example, reaction with primary or secondary amines would yield the corresponding amino-ethoxy derivatives, which can be crucial intermediates in the synthesis of more complex materials. Similarly, reaction with phenoxides or other alkoxides can create larger ether structures. This versatility makes it a valuable building block in polymer and materials science.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

|---|---|---|---|

| Amine | R-NH₂ | Secondary or Tertiary Amine | Synthesis of polyamines, epoxy curing agents |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) | Click chemistry, synthesis of triazoles |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Formation of diol derivatives |

| Phenoxide | Sodium Phenoxide (NaOPh) | Aryl Ether (-OPh) | Building block for poly(ether)s |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | Synthesis of sulfur-containing polymers |

Potential for Radical Reactions and Their Outcomes

The carbon-bromine bond in the bromoethoxy groups can also undergo homolytic cleavage to form alkyl radicals, particularly under thermal or photochemical conditions or in the presence of radical initiators. libretexts.orgyoutube.com These radical intermediates can participate in a variety of reactions. harvard.edu

One common outcome is a radical chain reaction, such as radical polymerization if suitable reaction partners are present. Another possibility is a halogen-atom transfer reaction, where the radical abstracts an atom from another molecule. organic-chemistry.org Dimerization of the resulting carbon-centered radicals is also a potential pathway, leading to the coupling of two molecules of 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl through their side chains. The specific outcome depends heavily on the reaction conditions and the presence of other reactive species. youtube.com

Transformations and Functionalization of the 1,1'-Biphenyl Core

The central 1,1'-biphenyl unit, while generally less reactive than the bromoethoxy groups, can be functionalized through several aromatic chemistry techniques.

Electrophilic Aromatic Substitution Reactions

The biphenyl (B1667301) core is susceptible to electrophilic aromatic substitution (EAS). The two alkoxy groups (-O-CH₂CH₂Br) are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. pearson.comlibretexts.org Since the para positions are already substituted as part of the biphenyl linkage, substitution is directed to the ortho positions (2, 2', 6, and 6'). pearson.com

The phenyl group itself is also an ortho, para-director, further activating the 2, 2', 4, and 4' positions. pearson.comyoutube.com The combined effect of the alkoxy and phenyl groups strongly activates the positions ortho to the alkoxy groups (2, 2', 6, 6') for electrophilic attack. msu.edu Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be used to introduce functional groups onto the aromatic rings, provided the conditions are controlled to avoid side reactions with the bromoethoxy chains. libretexts.org

Interactive Data Table: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Primary Position of Substitution | Resulting Structure |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,2'- and/or 6,6'- | Dinitro- or tetranitro- derivative |

| Bromination | Br₂, FeBr₃ | 2,2'- and/or 6,6'- | Dromo- or tetrabromo- derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,2'- and/or 6,6'- | Diacyl- or tetraacyl- derivative |

Metalation and Transmetalation Processes

Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings. wikipedia.org The ether oxygen atoms in the bromoethoxy groups can act as directed metalation groups (DMGs), coordinating to a strong base like n-butyllithium. baranlab.orguwindsor.ca This coordination facilitates the deprotonation of the nearest ortho positions on the aromatic rings (the 3, 3', 5, and 5' positions). The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, silyl (B83357) chlorides) to introduce substituents with high regioselectivity. nih.govresearchgate.net

Once the aryllithium intermediate is formed, the lithium atom can be exchanged for another metal in a process known as transmetalation. This is often used to generate organocuprate or organopalladium reagents, which are key intermediates in cross-coupling reactions like the Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds at the 3, 3', 5, or 5' positions.

Pathways to Complex Macromolecular Structures and Advanced Materials

The bifunctional nature of this compound, with two reactive bromoethoxy groups, makes it an ideal monomer for the synthesis of polymers and other macromolecules. researchgate.net The most common pathway is through polycondensation reactions, where the molecule reacts with a difunctional nucleophile.

For instance, reaction with a bisphenol in the presence of a base leads to the formation of poly(aryl ether)s. Similarly, reaction with a diamine can produce polyamines. These polymerization reactions typically proceed via the nucleophilic substitution mechanism described in section 4.1.1. The rigid biphenyl core imparts thermal stability and desirable mechanical properties to the resulting polymers, while the flexible ether linkages provide processability. These polymers find applications in high-performance engineering thermoplastics and advanced materials. nih.gov The molecule can also be used to create cross-linked networks or as a precursor for more complex materials like hybrid organic-inorganic nanofibers. researchgate.net

Polymerization Initiator Capabilities and Monomer Design

The presence of two terminal bromine atoms in this compound allows it to function as a bifunctional initiator in various polymerization reactions, particularly in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical species that initiates the polymerization of vinyl monomers. The "living" nature of this process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

The bifunctional nature of this compound enables the growth of polymer chains from both ends of the molecule, leading to the formation of triblock copolymers or chain-extended polymers. This is particularly useful in the design of thermoplastic elastomers and other advanced polymeric materials.

Beyond its role as an initiator, this compound can also serve as a monomer in polycondensation reactions. The bromoethoxy groups can undergo nucleophilic substitution reactions with various difunctional nucleophiles, such as bisphenols, dithiols, and diamines, to yield polyethers, polythioethers, and polyamines, respectively. For instance, in the presence of a base, it can react with bisphenol A to form a polyether. The general mechanism for this type of polycondensation involves the formation of a phenoxide from the bisphenol, which then acts as a nucleophile, attacking the electrophilic carbon atom of the bromoethoxy group and displacing the bromide ion.

Table 1: Polymerization Applications of this compound

| Polymerization Type | Role of this compound | Resulting Polymer Architecture | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | Bifunctional Initiator | Triblock Copolymers, Chain-Extended Polymers | Thermoplastic Elastomers, Advanced Coatings |

| Polycondensation (with bisphenols) | Monomer | Polyethers | High-Performance Thermoplastics, Membranes |

| Polycondensation (with dithiols) | Monomer | Polythioethers | Optical Materials, Specialty Polymers |

| Polycondensation (with diamines) | Monomer | Polyamines | High-Temperature Resistant Polymers, Membranes |

Incorporation into Diverse Organic Frameworks

The versatile reactivity of this compound also allows for its incorporation into various porous organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). However, this typically requires the derivatization of the bromoethoxy groups into suitable linker functionalities, such as carboxylic acids or amines.

To be utilized as a linker in MOF synthesis, the bromoethoxy groups can be converted into carboxylate groups. This transformation can be achieved through a two-step process. First, a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, would replace the bromine atoms with nitrile groups. Subsequent hydrolysis of the dinitrile under acidic or basic conditions would then yield the corresponding 4,4'-biphenyldicarboxylic acid derivative. This dicarboxylic acid can then be reacted with metal ions or metal clusters to form a porous MOF structure. The length and rigidity of the biphenyl core are desirable features for creating robust frameworks with permanent porosity.

For the synthesis of COFs, which are constructed from organic linkers connected by covalent bonds, the bromoethoxy groups can be converted into amine functionalities. One possible synthetic route involves the reaction of this compound with an azide salt, such as sodium azide, to form the corresponding diazide. Subsequent reduction of the diazide, for example, through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride, would yield the 4,4'-diamino-1,1'-biphenyl derivative. This diamine can then be used as a building block in condensation reactions with multifunctional aldehydes or other complementary linkers to form imine-linked or other types of COFs.

The ability to derivatize this compound into different types of linkers provides a strategic advantage in the design and synthesis of functional porous materials with tailored properties for applications in gas storage, separation, and catalysis.

Table 2: Derivatization of this compound for Organic Frameworks

| Target Framework | Required Functional Group | Derivatization Pathway | Key Reagents |

| Metal-Organic Framework (MOF) | Carboxylic Acid | Cyanation followed by Hydrolysis | 1. NaCN or KCN2. H₃O⁺ or OH⁻ |

| Covalent Organic Framework (COF) | Amine | Azidation followed by Reduction | 1. NaN₃2. H₂/Pd or LiAlH₄ |

Advanced Applications and Research Domains of 4,4 Bis 2 Bromoethoxy 1,1 Biphenyl Derivatives

Potential Contributions to Materials Science and Engineering

The structure of 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl makes it a candidate for creating novel materials with tailored electronic, optical, and physical properties.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

The biphenyl (B1667301) core is frequently incorporated into materials used in OLEDs and organic photovoltaics due to its charge-transporting capabilities and thermal stability. rsc.orgresearchgate.net Derivatives of biphenyl are often used as host materials in the emissive layer of OLEDs or as building blocks for hole-transporting materials. sumitomo-chem.co.jpmdpi.com In theory, this compound could be used to synthesize polymers or larger molecules for these layers. The flexible ethoxy linkages could enhance solubility for solution-based processing, a significant advantage in manufacturing large-area devices. However, no specific studies detailing the synthesis of such materials from this precursor or their resulting device performance have been found.

Synthesis of Advanced Polymeric Materials with Tailored Properties

The two bromoethoxy groups are ideal handles for polymerization reactions. One of the most direct potential applications is in the synthesis of poly(aryl ether)s through Williamson ether synthesis with various bisphenol co-monomers. This approach is a standard method for producing high-performance engineering thermoplastics. By carefully selecting the bisphenol, properties such as solubility, thermal stability (glass transition temperature), and mechanical strength could be precisely controlled. Similarly, it could be a monomer in polycondensation reactions to form materials like biphenylene (B1199973) ethynylene co-polymers. ias.ac.in A related compound, 4,4′-bis(triethoxysilyl)-1,1′-biphenyl, has been used to create purely hybrid organic-inorganic nanofibers, suggesting potential for creating novel composite materials. researchgate.net Nevertheless, literature documenting the polymerization of this compound and the properties of the resulting polymers is absent.

Design of Functional Materials for Optoelectronic and Sensing Applications

The rigid biphenyl core is a common mesogen used in the design of liquid crystals. 182.160.97 By replacing the bromo- groups with other functional units, it is conceivable to synthesize liquid crystalline materials. The length and flexibility of the ethoxy chains could influence the mesophase behavior. Furthermore, the biphenyl moiety's fluorescent properties could be harnessed in chemical sensors, where binding to an analyte could modulate the fluorescence output. Despite these possibilities, no published research demonstrates the use of this compound for these specific applications.

Creation of Biocompatible Materials for Research Tools and Devices

While the synthesis of biocompatible materials is a vast field, taylorfrancis.com there is no indication from the available literature that this compound has been explored for such purposes. Creating biocompatible materials from this compound would likely involve polymerization or grafting onto other structures, followed by extensive biological testing to ensure non-toxicity and compatibility with living tissues.

Potential Role in Homogeneous Catalysis and Asymmetric Synthesis

The development of specialized ligands is critical to advancing homogeneous catalysis. Biphenyl backbones are prized for creating chiral ligands, such as BIPHEP, that are effective in asymmetric synthesis.

Ligand Design for Metal-Catalyzed Transformations

The terminal bromine atoms of this compound could be substituted with donor groups, such as phosphines, amines, or pyrazoles, to create novel bidentate ligands. semanticscholar.org The biphenyl scaffold provides a rigid and well-defined geometry, while the ethoxy spacers could influence the "bite angle" of the resulting ligand—a critical parameter in determining the selectivity and activity of a metal catalyst. Such ligands could potentially be used in cross-coupling reactions, hydrogenations, or other metal-catalyzed transformations. researchgate.net However, the synthesis of ligands derived from this specific precursor and their application in catalysis have not been reported.

Exploration of Chiral Biphenyl Ligands and Atropisomerism

Axially chiral biaryls are fundamental to modern asymmetric catalysis, acting as highly effective chiral ligands for a multitude of stereoselective transformations. polyu.edu.hk The phenomenon of atropisomerism, which arises from restricted rotation around a single bond, is the source of chirality in many biphenyl-based ligands. wikipedia.orgnih.gov This restricted rotation is typically caused by the presence of bulky substituents at the ortho positions of the biphenyl core, which create a significant energy barrier to rotation, allowing for the isolation of stable, non-interconverting enantiomers. wikipedia.org

While this compound itself is not chiral, it serves as an excellent precursor for the synthesis of chiral ligands. The bromoethoxy groups at the 4 and 4' positions can be readily converted into a wide array of other functional groups. More importantly, these groups can be used to introduce chirality or to facilitate the introduction of bulky ortho substituents that induce atropisomerism.

A general strategy for the synthesis of atropisomeric biphenyl ligands involves the construction of a biphenyl core with sterically demanding groups in the ortho positions. For instance, derivatives of 4,4'-dihydroxybiphenyl (B160632) (a precursor to this compound) are often used to synthesize chiral ligands. The hydroxyl groups can direct ortho-lithiation, allowing for the introduction of substituents that will hinder rotation around the biphenyl bond.

Furthermore, the ethoxy chains in this compound can be modified to create macrocyclic structures or "strapped" biphenyls. By reacting the bromoethoxy groups with a chiral tether, a bridged C2-symmetric biphenyl ligand can be synthesized. nih.gov This approach can lead to a highly diastereoselective synthesis, where the existing chirality in the tether directs the formation of a specific atropisomer of the biphenyl unit. nih.gov This "central-to-axial chirality transfer" is a powerful tool for creating enantiomerically pure ligands without the need for classical resolution. nih.gov

The resulting chiral biphenyl ligands, often phosphine (B1218219) or amine derivatives, are invaluable in asymmetric catalysis, including hydrogenation, cross-coupling reactions, and additions to carbonyls. The precise stereoelectronic properties of these ligands, dictated by the nature and position of the substituents on the biphenyl backbone, are crucial for achieving high enantioselectivity in the catalyzed reaction.

| Ligand Type | Synthetic Strategy from Biphenyl Precursor | Key Features |

| Atropisomeric Diphosphine Ligands | Ortho-functionalization and phosphine introduction. | High rotational barrier, C2-symmetry, effective in asymmetric hydrogenation. |

| Bridged Biphenyl Ligands | Reaction of para-substituents with a chiral tether. | Central-to-axial chirality transfer, high diastereoselectivity. |

| Chiral Diamine Ligands | Functional group transformation of ethoxy chains. | Useful in asymmetric transfer hydrogenation and other catalytic transformations. |

Development of Fluorescent Probes and Aggregation-Induced Emission (AIE) Active Compounds

The biphenyl unit is a common component in the design of fluorescent molecules due to its rigid and conjugated structure. Derivatives of this compound are promising candidates for the development of fluorescent probes and materials exhibiting Aggregation-Induced Emission (AIE).

The bromoethoxy groups of this compound are key to its utility in this area. These reactive sites allow for the facile introduction of fluorophores or moieties that can modulate the photophysical properties of the molecule. For example, the bromo groups can be substituted by various nucleophiles to attach recognition units for specific analytes, creating a fluorescent probe. The biphenyl core acts as a signaling unit, where binding of the analyte to the recognition unit can cause a change in the fluorescence intensity or wavelength.

A particularly exciting area of research is the development of luminogens with Aggregation-Induced Emission (AIE) characteristics. rsc.org AIEgens are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Derivatives of this compound can be designed to be AIE-active. For example, by attaching bulky, rotatable groups, such as tetraphenylethene (TPE) units, to the biphenyl scaffold via the bromoethoxy linkers, AIE-active molecules can be synthesized. rsc.orgnih.gov The biphenyl core can enhance the conjugation and rigidity of the resulting molecule, contributing to its emissive properties in the aggregated state. The ability to tune the emission color of AIEgens by modifying the chemical structure is a significant advantage for applications in bioimaging and materials science. rsc.org

| Application | Design Strategy | Principle of Operation |

| Fluorescent Probes | Attachment of a recognition moiety to the biphenyl scaffold. | Analyte binding induces a change in the fluorescence signal. |

| AIE-active Materials | Introduction of molecular rotors (e.g., TPE) to the biphenyl core. | Restriction of intramolecular motion in the aggregated state leads to strong fluorescence. |

| Bioimaging Agents | Functionalization with biocompatible and targeting groups. | Specific labeling and visualization of cellular components or biological processes. |

Utilization as a Versatile Building Block for Complex Chemical Synthesis

Beyond its applications in chiral ligands and fluorescent materials, this compound is a highly versatile building block for the synthesis of more complex chemical structures. Its utility stems from the combination of a rigid biphenyl core and two reactive bromoethoxy side chains.

The biphenyl unit provides a well-defined and rigid scaffold, which is desirable in the construction of molecules with specific three-dimensional architectures, such as macrocycles, polymers, and supramolecular assemblies. The 4,4'-disubstitution pattern ensures a linear extension of the molecular structure.

The bromoethoxy groups are the primary sites for chemical modification. The bromine atoms are good leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including amines, azides, thiols, and alkoxides. This opens up a vast chemical space for the synthesis of diverse derivatives. For example, reaction with diamines or dithiols can lead to the formation of macrocyclic hosts capable of molecular recognition.

Furthermore, the bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the extension of the conjugated system or the attachment of other molecular fragments. This versatility makes this compound a valuable starting material for the synthesis of functional polymers, liquid crystals, and organic electronic materials. The ability to perform sequential or one-pot multi-component reactions starting from this building block allows for the efficient construction of complex target molecules.

| Reaction Type | Reagents/Conditions | Resulting Structures |

| Nucleophilic Substitution | Amines, thiols, alkoxides | Ethers, thioethers, amines |

| Williamson Ether Synthesis | Phenols, alcohols | Aryl ethers, alkyl ethers |

| Azide (B81097) Formation | Sodium azide | Diazides for click chemistry |

| Polymerization | Diamines, dithiols | Polyethers, polythioethers |

Computational and Theoretical Investigations of 4,4 Bis 2 Bromoethoxy 1,1 Biphenyl

Quantum Chemical Calculations for Electronic and Molecular Structure Elucidation

Quantum chemical calculations are fundamental in elucidating the electronic and molecular structure of 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl. These computational methods provide a microscopic view of the molecule's geometry, orbital energies, and electron distribution, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can predict its ground state properties with a high degree of accuracy. By solving the Kohn-Sham equations, one can determine the molecule's optimized geometry, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated. The HOMO-LUMO gap is a key determinant of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in identifying regions susceptible to electrophilic or nucleophilic attack. For a related compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations were instrumental in determining its HOMO and LUMO energies. nih.gov

| Calculated Property | Significance for this compound |

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms. |

| Dihedral Angle | Determines the degree of conjugation between the biphenyl (B1667301) rings. |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential | Maps the electron density to predict reactive sites. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two phenyl rings and the flexibility of the bromoethoxy side chains. The dihedral angle between the phenyl rings is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic and optical properties of the molecule.

In unsubstituted biphenyl, the planar conformation is destabilized by steric hindrance between the ortho-hydrogens, leading to a twisted equilibrium geometry. libretexts.org For this compound, the presence of the bulky bromoethoxy groups at the para-positions is not expected to significantly increase the steric hindrance at the ortho-positions. However, the flexibility of the ether linkages introduces additional conformational possibilities.

Computational conformational analysis involves systematically rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This allows for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers between them. For substituted biphenyls, the energy barrier to racemization can be significant if bulky ortho-substituents are present, leading to atropisomerism. libretexts.org While this is not the case for the title compound, understanding its conformational landscape is crucial for predicting its behavior in different environments. ic.ac.uknih.gov

Prediction and Mechanistic Insight into Reaction Pathways

Computational chemistry offers powerful tools to predict and understand the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing quantitative insights into reaction kinetics.

For this compound, a key reaction of interest would be the substitution or elimination of the bromine atoms. For instance, in the synthesis of polymers or other materials, this compound could undergo reactions where the bromoethoxy groups act as leaving groups. Computational methods can be employed to explore the mechanisms of such reactions, for example, through nucleophilic substitution (SN2) pathways. researchgate.net

Furthermore, the potential for dehalogenation reactions, which are relevant for both synthetic applications and understanding environmental fate, can be investigated. Theoretical studies on polybrominated diphenyl ethers have demonstrated the use of computational methods to predict dominant debromination pathways. researchgate.net These calculations can help in designing more efficient synthetic routes and in understanding the potential degradation mechanisms of the compound.

Molecular Modeling and Simulation for Materials Design and Property Prediction

The structure of this compound, with its rigid biphenyl core and flexible, reactive side chains, makes it a potential building block for various functional materials, such as polymers, liquid crystals, or nanomaterials. Molecular modeling and simulation play a crucial role in the rational design of such materials by predicting their properties before synthesis.

For instance, molecular dynamics (MD) simulations could be used to predict the bulk properties of materials derived from this compound. By simulating a system of many molecules, one can study their self-assembly behavior, packing in the solid state, and mechanical properties. This approach has been used to investigate biphenyl-based carbon nanomembranes. beilstein-journals.org

In the context of polymer design, computational models can predict the properties of the resulting polymer, such as its chain conformation, glass transition temperature, and mechanical strength. By understanding the structure-property relationships at the molecular level, it is possible to tailor the design of the monomer to achieve desired material characteristics. Molecular modeling has been applied in the development of biphenyl monomers for molecularly imprinted polymers. figshare.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be used to interpret and confirm experimental data. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can aid in its characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By comparing the calculated chemical shifts with experimental spectra, one can confirm the molecular structure and assign the observed signals to specific atoms. Such calculations have been successfully used for the conformational analysis of substituted benzenes. rsc.org

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to generate a theoretical IR or Raman spectrum. These calculated spectra can be compared with experimental ones to identify characteristic vibrational modes of the molecule. This has been demonstrated for other complex organic molecules, where DFT calculations provided precise spectral information. clinicsearchonline.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This allows for the interpretation of the electronic transitions responsible for the observed absorption bands. Studies on substituted biphenyls have shown how substituents can influence the absorption and emission wavelengths. researchgate.net

| Spectroscopic Technique | Predicted Properties | Application for this compound |

| NMR | Chemical Shifts (¹H, ¹³C) | Structural confirmation and conformational analysis. |

| IR/Raman | Vibrational Frequencies | Identification of functional groups and vibrational modes. |

| UV-Vis | Excitation Energies, Oscillator Strengths | Understanding electronic transitions and optical properties. |

Research Outlook and Future Directions in 4,4 Bis 2 Bromoethoxy 1,1 Biphenyl Chemistry

Emerging Synthetic Methodologies for Enhanced Control and Efficiency

The synthesis of biphenyl (B1667301) derivatives has traditionally been dominated by classical methods such as the Ullmann and Wurtz-Fittig reactions. nih.govrsc.org However, modern organic synthesis demands greater control over regioselectivity, efficiency, and functional group tolerance. For a molecule like 4,4'-Bis(2-bromoethoxy)-1,1'-biphenyl, the synthesis involves two key transformations: the formation of the biphenyl core and the introduction of the bromoethoxy side chains.

Biphenyl Core Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become the methods of choice for constructing the biphenyl backbone due to their mild reaction conditions and broad substrate scope. rsc.org Emerging methodologies in this area focus on developing more active and stable catalyst systems, often employing sophisticated phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), to improve yields and turnover numbers, especially for sterically hindered or electronically deactivated substrates. nih.gov For polysubstituted biphenyls, traditional Pd-assisted methods can be ineffective, necessitating the use of Ullmann coupling reactions. nih.govacs.org

Ether Linkage Formation: The bromoethoxy side chains are typically introduced via a Williamson ether synthesis, where the corresponding dihydroxybiphenyl is treated with a large excess of a dibromoethane reagent. youtube.com Future improvements in this area could involve the use of phase-transfer catalysis to enhance reaction rates and allow for milder conditions, minimizing potential side reactions. Furthermore, developing synthetic routes that allow for the asymmetric introduction of the ether linkages could open pathways to chiral biphenyl derivatives, which are valuable in catalysis and materials science. nih.gov

The table below summarizes established and emerging synthetic approaches relevant to this compound.

| Synthetic Step | Established Method | Emerging Methodology | Key Advantages of Emerging Method |

| Biphenyl Core Formation | Ullmann Coupling (Copper-mediated) | Suzuki-Miyaura Coupling (Palladium-catalyzed) | Milder conditions, higher functional group tolerance, greater efficiency. nih.govrsc.org |

| Ether Linkage Formation | Williamson Ether Synthesis (Strong base) | Phase-Transfer Catalysis, Flow Chemistry | Improved reaction rates, better control, enhanced safety and scalability. |

| Halogenation | Electrophilic Bromination | Catalytic Halogenation | Higher selectivity, reduced waste, milder reagents. |

Exploration of Novel Applications in Advanced Materials Science

The structure of this compound makes it an ideal monomer for the synthesis of advanced polymers and materials. The rigid biphenyl unit can be incorporated into polymer backbones to enhance thermal stability and mechanical strength, while the reactive bromine atoms serve as handles for cross-linking or post-polymerization modification.

High-Performance Polymers: This compound can be used in polycondensation reactions to create novel polyethers, polyamines, or poly(ether ether ketone) (PEEK) analogues. researchgate.net Such polymers are sought after for applications in the aerospace, automotive, and electronics industries due to their high-temperature resistance and excellent mechanical properties. The presence of the biphenyl moiety can also impart liquid crystalline properties to the resulting polymers.

Organic Electronics: Biphenyl derivatives are widely used in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.govnbinno.com this compound can serve as a precursor for more complex, conjugated molecules. The bromoethoxy groups can be converted to other functional groups, such as vinyl or acetylene (B1199291) moieties, which can then undergo further coupling reactions to extend the π-conjugated system, a key requirement for efficient charge transport and light emission. The development of luminescent liquid crystals (LLCs) with aggregation-induced emission (AIE) properties is another promising area where derivatives of this compound could find use. rsc.org

Functional Nanomaterials: A derivative, 4,4′-bis(triethoxysilyl)-1,1′-biphenyl, has been successfully used to prepare purely hybrid organic-inorganic organosilane nanofibers through a sol-gel process combined with electrospinning. researchgate.net These nanofibers show promise in optoelectronics and biomedical applications. researchgate.net The bromoethoxy groups of the title compound offer a route to similar functional materials, potentially forming covalent bonds with nanoparticle surfaces to create stable, functionalized nanomaterials for use in sensors or drug delivery systems. nih.gov

Interdisciplinary Research Opportunities with Allied Fields

The versatility of this compound opens up numerous opportunities for collaboration between chemists, materials scientists, biologists, and engineers.

Medicinal Chemistry and Chemical Biology: Biphenyl and biphenyl ether scaffolds are found in a number of biologically active molecules. nih.govresearchgate.net For instance, they have been investigated as inhibitors of sulfatases, which are potential targets for anticancer agents. nih.govrsc.org The bromoethoxy groups of this compound can be readily converted to a variety of other functional groups, allowing for the synthesis of libraries of compounds for screening against various biological targets. This creates opportunities for research at the interface of synthetic chemistry and pharmacology.

Supramolecular Chemistry and Crystal Engineering: The rigid and linear nature of the biphenyl core makes it an excellent building block for designing supramolecular assemblies and metal-organic frameworks (MOFs). The bromoethoxy groups can participate in halogen bonding or can be used to anchor the molecule to metal centers. By carefully designing the interactions between molecules, it may be possible to create novel materials with tailored porosity, catalytic activity, or sensing capabilities. L-Phenylalanine based supramolecular self-assembly has been shown to form super-helical structures induced by biphenyl, demonstrating the potential for creating complex chiral structures. researchgate.net

Polymer Science and Engineering: The development of new polymers from this compound will require close collaboration between synthetic chemists and polymer engineers. Chemists can focus on synthesizing high-purity monomers and developing controlled polymerization methods, while engineers can characterize the mechanical, thermal, and processing properties of the resulting materials to evaluate their suitability for specific applications, such as in membranes, coatings, or advanced composites. researchgate.net

Persistent Challenges and Future Perspectives in Biphenyl Derivative Chemistry

Despite the significant progress in the chemistry of biphenyl derivatives, several challenges remain.

Synthetic Challenges: The synthesis of polysubstituted and sterically hindered biphenyls can still be difficult, often requiring harsh reaction conditions and leading to low yields. nih.govacs.org Achieving high selectivity in the functionalization of the biphenyl core is another persistent challenge. For asymmetric biphenyls, controlling the atropisomerism (axial chirality) is a significant hurdle that often requires the use of chiral catalysts or resolving agents. nih.govsnnu.edu.cn The development of more robust and selective synthetic methods is crucial for the future advancement of this field. pharmtech.com

Processability and Solubility: Many high-performance polymers derived from rigid monomers like biphenyls suffer from poor solubility and high melting points, which makes them difficult to process. A key future perspective is the development of strategies to improve the processability of these materials without compromising their desirable properties. This could involve the incorporation of flexible side chains or the use of copolymerization to disrupt the polymer's crystallinity.

Environmental and Toxicological Concerns: Halogenated aromatic compounds can be persistent organic pollutants. While this compound itself is a valuable intermediate, it is important to consider the environmental impact of its synthesis and use. Future research should focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents. Furthermore, the toxicological profiles of any new materials derived from this compound will need to be carefully evaluated. The global biphenyl market faces challenges from stringent regulatory requirements and environmental concerns. giiresearch.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.